4-Aminophenol
Overview
Description
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is also used as a dye for textiles, hair, furs, and feathers, and as a photographic developer . It is a building block used in organic chemistry, prominently as the final intermediate in the industrial synthesis of paracetamol .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol . Another method involves the reduction of 4-nitrophenol through a variety of methods .
Molecular Structure Analysis
The molecular formula of 4-Aminophenol is C6H7NO . The molecular weight is 109.128 g·mol−1 . The structure of 4-Aminophenol can be viewed as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The structures of 4-aminophenol clusters are investigated in molecular beam experiments by different IR/UV-double resonance techniques as well as the mass analyzed threshold ionization spectroscopy yielding both inter- and intramolecular vibrations of the ionic and neutral species .
Physical And Chemical Properties Analysis
4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is soluble in water, very soluble in dimethylsulfoxide, soluble in acetonitrile, ethyl acetate, and acetone, and slightly soluble in toluene, diethyl ether, and ethanol .
Scientific Research Applications
Environmental Monitoring and Sensing :
- 4-Aminophenol (4-AP) is a significant environmental pollutant and is used in various industries. The development of reliable sensors for determining 4-AP is crucial for protecting human and environmental health. A study by Li et al. (2020) highlights the use of Pd@CeO2 composite on nanoporous gold-coated carbon fiber paper for enhanced sensing properties of 4-AP. This approach offers high sensitivity and great anti-interference ability, making it suitable for monitoring 4-AP in water and pharmaceuticals (Li et al., 2020).
Pharmaceutical Analysis :
- 4-AP is the primary degradation product of paracetamol. A fluorimetric method was validated by Dejaegher et al. (2008) for quantifying low amounts of 4-AP in paracetamol tablets. This method provides a reliable approach for assuring the quality of pharmaceutical preparations, ensuring patient safety (Dejaegher et al., 2008).
Biological and Enzyme Assays :
- 4-AP has been employed in synchronous fluorescence for protein determination, as shown in the work by Wang et al. (2002). They demonstrated its use in quantitative determination methods for protein in aqueous solutions, which is important for various biological and medical applications (Wang et al., 2002).
Catalysis and Chemical Synthesis :
- The study by Maiti and Buchwald (2009) on the selective O- and N-arylation of unprotected aminophenols using aryl halides provides insight into the use of 4-AP in chemical synthesis. This work demonstrates the potential of 4-AP in developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).
Material Science and Nanotechnology :
- 4-AP has been utilized in the synthesis of poly(4-aminophenol) for silver ion adsorption, showcasing its application in material science. Duan et al. (2014) demonstrated that poly(4-aminophenol) exhibited significant adsorption capacity for silver ions, highlighting its potential in environmental remediation and material recovery (Duan et al., 2014).
Safety And Hazards
Future Directions
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant process .
properties
IUPAC Name |
4-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | P-AMINOPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25668-00-2, Array | |
Record name | p-Aminophenol homopolymer | |
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Record name | 4-Aminophenol | |
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DSSTOX Substance ID |
DTXSID3024499 | |
Record name | 4-Aminophenol | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992), Dry Powder, White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO], Solid | |
Record name | P-AMINOPHENOL | |
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Record name | Phenol, 4-amino- | |
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Boiling Point |
543 °F at 760 mmHg (Decomposes) (NTP, 1992), 284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg, BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C, 187.5 °C | |
Record name | P-AMINOPHENOL | |
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Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
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Flash Point |
195 °C (383 °F) - closed cup | |
Record name | 4-Aminophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2640 | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform, Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide., Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies, In water, 1.6X10+3 mg/L at 20 °C, 16.0 mg/mL | |
Record name | P-AMINOPHENOL | |
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Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
Source | Human Metabolome Database (HMDB) | |
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Density |
4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/ | |
Record name | 4-Aminophenol | |
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Vapor Pressure |
0.00004 [mmHg], 4.0X10-5 mm Hg at 25 °C | |
Record name | 4-Aminophenol | |
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Record name | 4-Aminophenol | |
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Mechanism of Action |
... Markers of ER stress (XBP1 messenger RNA processing and protein expression; GRP78 and GRP94 upregulation) and ER-mediated cell death (caspase-12 and calpain activation) were examined in kidney tissue of rats exposed to nephrotoxic doses of cisplatin (CIS), gentamicin (GEN), and p-aminophenol (PAP), a nephrotoxic metabolite of acetaminophen. XBP1 signaling was observed with all three drugs and was associated with increased expression of GRP94 and GRP78 in GEN- and PAP-treated animals, but not after CIS exposure. m-Calpain expression was increased after 7 days of CIS treatment, whereas it was decreased in PAP-treated rats. Caspase-12 cleavage products were increased after CIS, GEN, and PAP administration. The results of this study demonstrate that three clinically relevant nephrotoxic drugs are all associated with changes in markers of ER stress and ER-mediated cell death in vivo ..., 4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity., One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin., p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... . | |
Record name | 4-Aminophenol | |
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Product Name |
4-Aminophenol | |
Color/Form |
Orthorhombic plates from water, White plates from water, Colorless crystals, White or reddish yellow crystals turn violet on exposure to light | |
CAS RN |
123-30-8 | |
Record name | P-AMINOPHENOL | |
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Melting Point |
367 to 369 °F (NTP, 1992), 367-369 °F, 187.5 °C, 187.50 °C. @ 760.00 mm Hg | |
Record name | P-AMINOPHENOL | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.